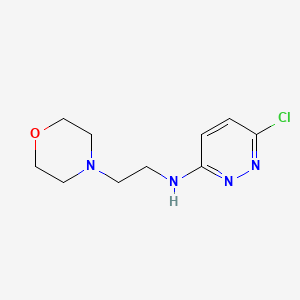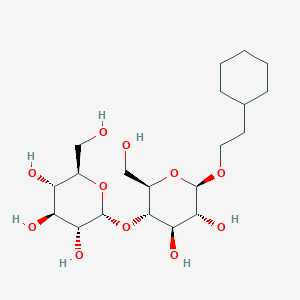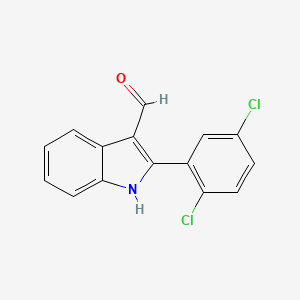
2-Chloro-6-phenoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-6-phenoxypyrazine” is an organic compound with the molecular formula C10H7ClN2O . It has a molecular weight of 206.63 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7ClN2O/c11-9-6-12-7-10 (13-9)14-8-4-2-1-3-5-8/h1-7H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .
科学的研究の応用
Synthesis and Photophysical Characteristics
The compound 2-Chloro-6-phenoxypyrazine is used in the synthesis of various pyrazine derivatives. For instance, reactions with phenol and its derivatives have led to the creation of compounds like 2-phenoxypyrazine, 2-o-methyphenoxypyrazine, and others. These synthesized compounds have been characterized spectroscopically and studied for their fluorescence properties. It has been observed that certain conditions, such as the presence of oxygen, affect the quenching properties of these compounds. In alkaline conditions, compounds like 2-phenoxypyrazine show high fluorescence intensity. The emission wavelength and fluorescence intensity of these compounds are significantly influenced by solvent polarity and the presence of electron-donating substituents (Abdullah, Johari, & Idris, 2018).
Agricultural Chemicals and Groundwater
This compound-related compounds have been studied in the context of their impact on groundwater quality, particularly in relation to agriculture. Studies show a relationship between land use and the concentration of agricultural chemicals, including derivatives of this compound, in groundwater. These studies help in understanding the environmental impact of these compounds and their relation to agricultural practices (Kolpin, 1997).
Photocatalytic and Sonolytic Decomposition
The photocatalytic and sonolytic decomposition of this compound derivatives has been extensively studied. These processes are essential for understanding the environmental fate of such compounds. The research identifies the conditions under which these compounds decompose and the intermediates formed during these processes. Such studies are crucial for developing methods to mitigate the environmental impact of these chemicals (Hiskia et al., 2001).
Enzyme Immunoassay for Triazine Residues
Research involving this compound derivatives has also delved into developing enzyme immunoassay methods for detecting non-extractable triazine residues. This is important for environmental monitoring and ensuring the safety of agricultural products. The cross-reactivity of various derivatives with antibodies has been studied to develop accurate and sensitive assays for these compounds (Dankwardt et al., 1996).
Chromatin Activity in Plants
Studies have investigated the effect of this compound derivatives on chromatin activity in plants, such as corn and soybean. This research is crucial for understanding the biochemical impact of these compounds on plant growth and development, which has direct implications for agriculture and environmental science (Penner & Early, 1972).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling . It is recommended to wear protective gloves, clothing, and eye/face protection .
特性
IUPAC Name |
2-chloro-6-phenoxypyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNWVXLGFGUJOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405783 |
Source


|
| Record name | 2-chloro-6-phenoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64383-29-5 |
Source


|
| Record name | 2-chloro-6-phenoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)





![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)
![2-({2-[(5-Nitro-2-thienyl)methylene]hydrazino}carbonyl)benzoic acid](/img/structure/B1365907.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)


